molecular formula C14H18N2O B2555622 N-(1-Methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide CAS No. 2176843-59-5

N-(1-Methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2555622
CAS No.: 2176843-59-5
M. Wt: 230.311
InChI Key: VCGJISYCQXHBSO-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide typically involves the reaction of 1-methyl-2-phenylpyrrolidine with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(1-Methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and amides, such as:

Uniqueness

N-(1-Methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a phenyl group and an amide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(1-methyl-2-phenylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-13(17)15-12-9-10-16(2)14(12)11-7-5-4-6-8-11/h3-8,12,14H,1,9-10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGJISYCQXHBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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